molecular formula C7H2BrF5O B040533 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene CAS No. 115467-07-7

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

Cat. No. B040533
CAS RN: 115467-07-7
M. Wt: 276.99 g/mol
InChI Key: ORHCJZZKAUAZDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-3,5-bis(trifluoromethyl)benzene, involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to a variety of synthetically useful reactions through organometallic intermediates (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

Studies on bromo- and bromomethylsubstituted benzenes provide insights into the molecular structure, showcasing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a crucial role in the packing motifs of these compounds. These studies highlight the variability in packing motifs despite chemical similarity, influenced by the positioning of substituents (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

The chemical reactivity of similar bromo- and trifluoromethoxy-substituted benzenes involves the formation of phenyllithium intermediates upon treatment with lithium diisopropylamide (LDA), demonstrating the potential for diverse synthetic pathways. Such reactivity enables the generation of various arynes and their subsequent capture in situ, illustrating the compound's versatility in organic synthesis (Schlosser & Castagnetti, 2001).

Physical Properties Analysis

The analysis of derivatives with similar substitutions on the benzene ring reveals significant insights into the physical properties, such as crystal packing and intermolecular interactions. For instance, the study of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene showcases the impact of substituent arrangement on the physical characteristics and stability of these compounds (Arockia Samy & Alexander, 2012).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and stability of such fluorinated compounds, can be elucidated through studies on related materials, demonstrating the influence of fluorine and bromine substituents on the electronic properties and reactivity patterns. For example, the synthesis and characterization of perfluoro-1,3,5-tris(p-oligophenyl)benzenes highlight the role of fluorine in affecting the electronic properties and thermal stability of the compound (Komatsu et al., 2002).

Scientific Research Applications

  • Synthesis of Naphthalenes and Phenyllithiums

    • 5-Bromo-2-(trifluoromethoxy)phenyllithium, a derivative of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, is used in the synthesis of naphthalenes through a process involving lithium diisopropylamide (LDA) treatment and subsequent reactions. This synthesis pathway demonstrates the compound's role in creating structurally complex organic compounds (Schlosser & Castagnetti, 2001).
  • Development of Organofluorine Compounds

    • The compound serves as a precursor in the development of various organofluorine compounds. Its transformations and interactions with different electrophiles open pathways to a wide range of ortho-substituted derivatives, expanding the scope of chemical synthesis in this domain (Castagnetti & Schlosser, 2001).
  • Study of Vibrational and Electronic Absorption Spectra

    • Investigations into the vibrational and electronic absorption spectra of trisubstituted benzenes, including derivatives of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, provide valuable insights into the interactions between heavy and light substituents in such compounds. This research is crucial for understanding the photophysical properties of these materials (Aralakkanavar et al., 1991).
  • Crystal Structure Analysis

    • The crystal structures of various bromo- and bromomethyl-substituted benzenes, including those related to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, have been determined, revealing significant insights into intermolecular interactions such as hydrogen bonding and pi-pi stacking. This research aids in the understanding of molecular packing and properties in solid states (Jones et al., 2012).

Safety and Hazards

“5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene” is classified as a flammable liquid (H227). It can cause skin irritation (H315) and serious eye irritation (H319) . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHCJZZKAUAZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570203
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
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Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

CAS RN

115467-07-7
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Brom-1,3-difluor-2-trifluormethoxybenzene
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